Cas no 4835-39-6 (N-(4-Nitrophenyl)-3-oxo-butanamide)

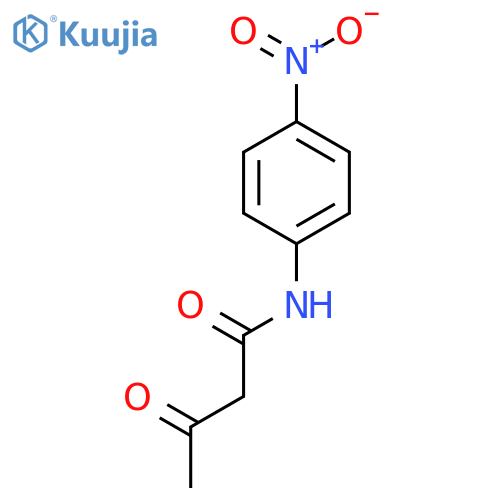

4835-39-6 structure

商品名:N-(4-Nitrophenyl)-3-oxo-butanamide

N-(4-Nitrophenyl)-3-oxo-butanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Nitrophenyl)-3-oxobutanamide

- 4'-Nitroacetoacetanilide

- N-(4-Nitrophenyl)-3-oxobutyramide

- N-(4-NITRO-PHENYL)-3-OXO-BUTYRAMIDE

- Acetoacet-p-nitroanilide(AAPNA)

- N-(4-nitrophenyl)-2-acetylacetamide

- N-(4-nitrophenyl)acetoacetamide

- N-para-nitrophenylacetoacetamide

- p-nitro acetoacetanilide

- KCXJQNDNGLRYBN-UHFFFAOYSA-N

- NSC25193

- N-(4-nitrophenyl)-3-oxo-butyramide

- N-(4-nitrophenyl)-3-oxobutamide

- Acetoacetamide, N-(4-nitrophenyl)-

- STK097825

- SBB006289

- N-(4-Nitrophenyl)-3-oxo-butana

- NSC-25193

- N0990

- NS00031789

- T72513

- SCHEMBL23811

- DTXSID90197493

- AKOS000115176

- N-(4-Nitrophenyl)-3-oxo-butanamide

- SB79628

- Butanamide, N-(4-nitrophenyl)-3-oxo-

- N-(4-Nitrophenyl)-3-oxobutanamide #

- EINECS 225-418-2

- AS-58254

- A827515

- SR-01000514749-1

- NSC 25193

- CS-0307499

- SR-01000514749

- Acetoacet-p-nitroanilide

- MFCD00452522

- EN300-01366

- 4835-39-6

-

- MDL: MFCD00452522

- インチ: 1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)

- InChIKey: KCXJQNDNGLRYBN-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C(C([H])([H])[H])=O)N([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 222.06400

- どういたいしつりょう: 222.064

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: 0

- 互変異性体の数: 8

- トポロジー分子極性表面積: 92

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.331

- ゆうかいてん: 119.0 to 124.0 deg-C

- ふってん: 498.6 °C at 760 mmHg

- フラッシュポイント: 498.6 °C at 760 mmHg

- 屈折率: 1.601

- PSA: 91.99000

- LogP: 2.10860

- じょうきあつ: 0.0±1.3 mmHg at 25°C

N-(4-Nitrophenyl)-3-oxo-butanamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

N-(4-Nitrophenyl)-3-oxo-butanamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Nitrophenyl)-3-oxo-butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0990-1G |

N-(4-Nitrophenyl)-3-oxobutyramide |

4835-39-6 | >98.0%(T)(HPLC) | 1g |

¥2410.00 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0990-200mg |

N-(4-Nitrophenyl)-3-oxo-butanamide |

4835-39-6 | 98.0%(LC&T) | 200mg |

¥540.0 | 2022-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279597-1 g |

N-(4-Nitro-phenyl)-3-oxo-butyramide, |

4835-39-6 | 1g |

¥1,700.00 | 2023-07-10 | ||

| Aaron | AR00DEGS-250mg |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 250mg |

$75.00 | 2023-12-14 | |

| Aaron | AR00DEGS-500mg |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 500mg |

$98.00 | 2023-12-14 | |

| 1PlusChem | 1P00DE8G-2.5g |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 2.5g |

$231.00 | 2023-12-17 | |

| 1PlusChem | 1P00DE8G-50mg |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 50mg |

$86.00 | 2023-12-17 | |

| Aaron | AR00DEGS-5g |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 5g |

$371.00 | 2023-12-14 | |

| A2B Chem LLC | AG24176-250mg |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 250mg |

$73.00 | 2024-04-19 | |

| A2B Chem LLC | AG24176-1g |

4'-nitroacetoacetanilide |

4835-39-6 | 93% | 1g |

$109.00 | 2024-04-19 |

N-(4-Nitrophenyl)-3-oxo-butanamide 関連文献

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

2. Back matter

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

4835-39-6 (N-(4-Nitrophenyl)-3-oxo-butanamide) 関連製品

- 4850-93-5(N-(4-Nitrophenyl)propionamide)

- 72298-63-6(Decanoyl-p-nitroanilide)

- 25233-49-2(N-(3-Nitrophenyl)-3-oxo-butanamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4835-39-6)N-(4-Nitrophenyl)-3-oxo-butanamide

清らかである:99%

はかる:1g

価格 ($):216.0